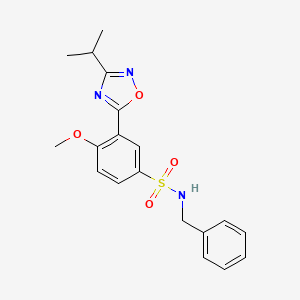![molecular formula C18H21ClN2O4S B7710945 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
Mécanisme D'action
The mechanism of action of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves binding to the nAChR and modulating its activity. This compound has been shown to selectively target the α4β2 subtype of the nAChR, which is highly expressed in the brain. By binding to this receptor, 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide can enhance or inhibit its activity, depending on the specific experimental conditions.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One study found that this compound can enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. Another study showed that this compound can improve cognitive function in animal models, suggesting potential therapeutic applications for cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide in lab experiments is its selectivity for the α4β2 subtype of the nAChR. This allows researchers to selectively target this receptor and study its function in greater detail. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One area of interest is its potential therapeutic applications for cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the function of the nAChR in the brain, particularly in relation to addiction and reward. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with N-methyl-4-chlorobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then treated with N-methylmorpholine and acetic anhydride to form the final compound.
Applications De Recherche Scientifique
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a critical role in a variety of physiological processes, including learning and memory, attention, and addiction. By selectively targeting this receptor, researchers can gain a better understanding of its function and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-9-5-15(19)6-10-17)13-18(22)20-12-11-14-3-7-16(25-2)8-4-14/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWMBTKUAULRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)



![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)